molecular formula C20H24F3N3O2 B11466817 N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide

N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide

Cat. No.: B11466817
M. Wt: 395.4 g/mol
InChI Key: QHLRXBJZOFKFDR-UHFFFAOYSA-N
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Description

N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, an imidazole ring, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a substituted imidazole with a cyclohexanecarboxylic acid derivative under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure high yields and selectivity. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. The imidazole ring plays a crucial role in stabilizing the compound’s interactions with proteins, while the cyclohexanecarboxamide moiety contributes to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and binding affinity, while the imidazole ring provides versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C20H24F3N3O2

Molecular Weight

395.4 g/mol

IUPAC Name

N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H24F3N3O2/c1-2-13-26-16(14-9-5-3-6-10-14)24-19(18(26)28,20(21,22)23)25-17(27)15-11-7-4-8-12-15/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,25,27)

InChI Key

QHLRXBJZOFKFDR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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